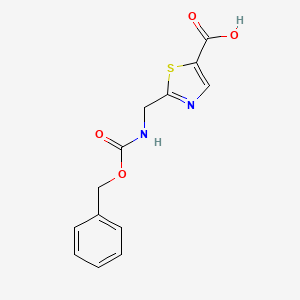

2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid

Übersicht

Beschreibung

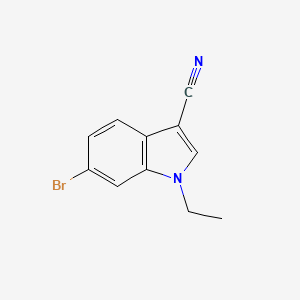

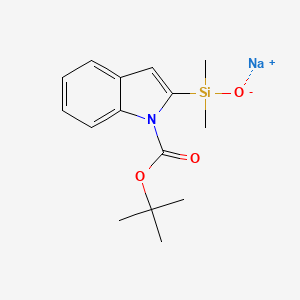

“2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid” is a compound with the CAS Number: 1095823-37-2. It has a molecular weight of 292.32 and its IUPAC name is 2-({[(benzyloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N2O4S/c16-12(17)10-6-14-11(20-10)7-15-13(18)19-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,18)(H,16,17) . This indicates the presence of a thiazole ring, a benzyloxy carbonyl group, and a carboxylic acid group in the molecule.Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazole Derivatives

2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid is a compound derived from the thiazole family, known for its diverse chemical activities and significant role in synthetic and medicinal chemistry. The synthesis of related compounds, such as 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives, involves reactions with aromatic aldehyde, dichloroacetic acid, and thiourea. This process leads to the formation of various derivatives, including imide derivatives, which are supported by FT-IR and UV-Visible spectroscopic data (Al Dulaimy et al., 2017).

Structural Studies and Building Blocks in Drug Discovery

Thiazole derivatives serve as fundamental building blocks in drug discovery. For instance, benzo[d]thiazole, a component of many bioactive compounds, offers possibilities for extensive chemical space exploration around the molecule. These building blocks allow for substitution at multiple positions, paving the way for the synthesis of diverse compounds with potential bioactivities. The structural characterization of related compounds like 2-amino-4-(methoxymethyl)thiazole-5-carboxylic acid Me ester reveals distinct conformational features and intermolecular interactions, primarily dominated by hydrogen bonding (Durcik et al., 2020; Kennedy et al., 1999).

Biological Activities and Applications

Antibacterial and Antimicrobial Properties

Thiazole derivatives demonstrate a range of biological activities, including antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory properties. Research has shown that these compounds can effectively combat both Gram-positive and Gram-negative bacteria, as well as fungi and yeast. The structural modifications and the presence of different substituents play a crucial role in determining the specific biological activities of these compounds (Mhaske et al., 2011; Stanchev et al., 1999; Chavan & Pai, 2007).

Structural Mimics and Peptide Design

Thiazole-based γ-amino acids, such as 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), are explored for their potential as structural mimics of protein secondary structures. These compounds offer a versatile chemical route for the introduction of various lateral chains, enriching the design of peptides and proteins. The ability to adopt well-defined helical structures in different environments makes these thiazole-based γ-amino acids valuable in the study of protein structures and functions (Mathieu et al., 2013).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that 2-aminothiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities .

Mode of Action

Compounds with a 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Biochemical Pathways

2-aminothiazole derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 29232 , which could influence its pharmacokinetic properties.

Result of Action

2-aminothiazole derivatives have been associated with various biological activities, including anticancer effects .

Action Environment

The compound is a solid at room temperature , which could influence its stability and efficacy.

Eigenschaften

IUPAC Name |

2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c16-12(17)10-6-14-11(20-10)7-15-13(18)19-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGGRPVGUJMOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725546 | |

| Record name | 2-({[(Benzyloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1095823-37-2 | |

| Record name | 2-({[(Benzyloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1398559.png)

![1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide](/img/structure/B1398567.png)

![2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone](/img/structure/B1398570.png)

![Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398581.png)